2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS No.: 111631-72-2
Cat. No.: VC20798139
Molecular Formula: C13H16ClNO3
Molecular Weight: 269.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111631-72-2 |
|---|---|
| Molecular Formula | C13H16ClNO3 |
| Molecular Weight | 269.72 g/mol |
| IUPAC Name | 2-chloro-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
| Standard InChI | InChI=1S/C13H16ClNO3/c1-17-11-5-9-3-4-15(13(16)7-14)8-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3 |
| Standard InChI Key | KHDGBPOMQWRELV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)CCl)OC |
| Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)CCl)OC |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C13H16ClNO3 and a molecular weight of 269.72 g/mol. It is registered under the CAS number 111631-72-2 and can be found in chemical databases such as PubChem with the identifier CID 4896132 . The structure features a tetrahydroisoquinoline core scaffold with methoxy groups at positions 6 and 7, and a chloroacetyl moiety attached to the nitrogen atom at position 2, creating an amide functionality. This structural arrangement provides the compound with specific chemical reactivity patterns that are exploited in various synthetic applications.
Synonyms and Nomenclature
The compound is known by several synonyms in scientific literature:
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2-Chloro-1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethanone
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2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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2-Chloro-1-(3,4-dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl)ethanone
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2-(2-Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Ethanone,2-chloro-1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-
Synthetic Approaches and Chemical Reactivity
Synthesis Methods
The synthesis of 2-(chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 6,7-dimethoxy tetrahydroisoquinoline with chloroacetyl chloride. Based on the literature, a common synthetic route involves:
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Reaction of chloroacetyl chloride with 6,7-dimethoxy tetrahydroisoquinoline in dichloromethane (DCM)
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Use of triethylamine as a base to facilitate the reaction
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Formation of the target compound through nucleophilic substitution
Chemical Reactivity
The chloroacetyl group in 2-(chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline provides a reactive site for further functionalization. The terminal chlorine atom serves as a good leaving group, making this compound particularly suitable for nucleophilic substitution reactions. This reactivity is exploited in medicinal chemistry to create libraries of derivatives with potential biological activities. For instance, the compound can undergo reactions with:
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Amines to form secondary amide derivatives
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Thiols to form thioether linkages
These chemical transformations make the compound a valuable intermediate in the synthesis of more complex molecules targeted for pharmaceutical applications.
| Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Update Date |
|---|---|---|---|---|---|
| TRC | B418363 | 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 250mg | $100 | 2021-12-16 |
| Biosynth Carbosynth | FC59229 | 2-Chloro-1-[6,7-dimethoxy-3,4-dihydro-2(1h)-isoquinolinyl]-1-ethanone | 500mg | $125 | 2021-12-16 |
| Matrix Scientific | 138826 | 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline 95%+ | 1g | $182 | 2021-12-16 |
| Biosynth Carbosynth | FC59229 | 2-Chloro-1-[6,7-dimethoxy-3,4-dihydro-2(1h)-isoquinolinyl]-1-ethanone | 1g | $200 | 2021-12-16 |
| Biosynth Carbosynth | FC59229 | 2-Chloro-1-[6,7-dimethoxy-3,4-dihydro-2(1h)-isoquinolinyl]-1-ethanone | 2g | $300 | 2021-12-16 |
This pricing information indicates that the compound is available in various quantities to accommodate different research needs, from small-scale preliminary investigations to larger synthesis projects. The cost per gram decreases with larger quantities, following typical chemical reagent pricing models.
Research Applications and Biological Activities
Role in Pharmaceutical Research
2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline serves as an important scaffold in pharmaceutical research, particularly in the development of compounds with potential therapeutic applications. The compound's versatility as a synthetic intermediate has led to its use in the creation of compound libraries for drug discovery efforts. Research indicates that derivatives of this compound have been explored for various biological activities, including:
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Multidrug resistance reversal in cancer therapy
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HIV-1 reverse transcriptase inhibition
These applications highlight the importance of this compound in medicinal chemistry and drug discovery.
Structure-Activity Relationship Studies
Structure-activity relationship studies have been conducted on derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline compounds, including those utilizing the 2-(chloroacetyl) derivative as a key intermediate. These studies explore how structural modifications affect biological activity, particularly in the context of P-glycoprotein (P-gp) modulation and multidrug resistance reversal. Research has shown that:
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The tetrahydroisoquinoline nucleus forms important hydrophobic interactions with target proteins
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The 6,7-dimethoxy substitution pattern enhances binding affinity in certain biological targets
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Modifications of the chloroacetyl group can lead to compounds with varied biological profiles
These structure-activity insights guide the rational design of new compounds with improved pharmacological properties.
| Cancer Cell Line | IC50 Value |
|---|---|
| A-549 (lung cancer) | 3.83 ± 0.78 μM |
| MCF-7 (breast cancer) | 5.84 ± 1.62 μM |
| SH-SY5Y (neuroblastoma) | 2.89 ± 0.92 μM |
Molecular docking studies suggest that the compound's cytotoxic activity may be mediated through interaction with cyclin-dependent kinase CDK9, affecting cell cycle progression. This finding opens new avenues for the development of tetrahydroisoquinoline-based anticancer agents .
Synthesis of Derivatives and Their Biological Evaluation
Synthetic Routes to Novel Derivatives
The literature describes various synthetic routes for developing derivatives of 2-(chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One common approach involves reacting the compound with different nucleophiles to generate diverse libraries. For example:
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Reaction with substituted anilines to form amide derivatives
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Treatment with various amines under microwave-assisted or conventional conditions
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Modification of the tetrahydroisoquinoline scaffold through additional functional group transformations
These synthetic methodologies have enabled researchers to create a wide range of compounds for biological screening, contributing to drug discovery efforts.
HIV-1 Reverse Transcriptase Inhibition
Derivatives of 2-(chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been evaluated for their potential to inhibit HIV-1 reverse transcriptase (RT), an essential enzyme in the viral replication cycle. Research has shown varying levels of inhibitory activity based on structural modifications. The following table presents RT inhibition data for selected derivatives:
| Compound Code | Substituent | % RT Inhibition |
|---|---|---|
| 5f | 4-OCH3 | 56.23 |
| 5h | 2-Cl | 52.34 |
| 8c | 4-OCH3 | 57.45 |
| 8f | 2-Cl | 61.38 |
| 8g | 3-Cl | 63.74 |
| 8h | 4-Cl | 74.82 |
Molecular docking studies revealed that these compounds interact with key amino acid residues in the HIV-1 RT binding site, including Tyr-188, Tyr-181, and Trp-229. The 6,7-dimethoxy-tetrahydroisoquinoline nucleus forms strong hydrophobic interactions with these residues, while additional interactions, such as hydrogen bonding with Lys-101, enhance binding affinity. Substitution at the para position of the phenyl ring, particularly with electron-withdrawing groups like chloro or cyano, appears to be beneficial for RT inhibitory activity .
Multidrug Resistance Modulation
The tetrahydroisoquinoline scaffold, including derivatives based on 2-(chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, has been investigated for its potential to reverse multidrug resistance in cancer therapy. Research has focused on the ability of these compounds to interact with ABC transporters such as P-glycoprotein (P-gp), multidrug-resistance-associated protein-1 (MRP-1), and breast cancer resistance protein (BCRP). Studies have identified:
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Compounds that function as P-gp substrates
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Compounds that act as P-gp inhibitors
These findings have important implications for addressing chemotherapy resistance in cancer treatment, as these transporters often mediate the efflux of therapeutic agents from cancer cells, reducing their effectiveness.
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